2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a compound belonging to the class of 2H-chromenes, which are important oxygen heterocycles. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromenes, including 2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate, typically involves cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . One common method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in absolute ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for 2H-chromenes often involve the use of microwave irradiation for the facile preparation of hydrazides by solvent-free reactions of acid derivatives with hydrazine hydrate . This method is advantageous due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of various derivatives and functionalized compounds.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, salicylaldehyde, and ethyl-4,4,4-trifluoroacetoacetate . Reaction conditions often involve heating under reflux or the use of microwave irradiation to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include hydrazides, pyrroles, pyrazoles, 1,3-thiazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles . These products have significant biological and pharmacological activities.
Scientific Research Applications
2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its pharmacological effects, including analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-viral, anti-cancer, and anticoagulant properties . In industry, it is used in the development of materials with specific properties and functions .
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to the modulation of biological processes. For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2-(Methylamino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as 2H-chromene-3-carboxylate derivatives. These compounds share a similar core structure but differ in their functional groups and substituents. The unique properties of this compound, such as its specific pharmacological activities and synthetic versatility, distinguish it from other related compounds .
List of Similar Compounds:- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 2-(Trifluoromethyl)-2H-chromene-3-carboxylate
- 2-(1,2,3-Triazolylmethoxy)-2H-chromene-3-carboxylate
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
[2-(methylamino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-14-12(15)8-18-13(16)10-6-9-4-2-3-5-11(9)17-7-10/h2-6H,7-8H2,1H3,(H,14,15) |
InChI Key |
RZWKHKSCJMTUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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